molecular formula C11H17N B12761058 Etilamfetamine, (R)- CAS No. 33817-12-8

Etilamfetamine, (R)-

Cat. No.: B12761058
CAS No.: 33817-12-8
M. Wt: 163.26 g/mol
InChI Key: YAGBSNMZQKEFCO-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Etilamfetamine, ®- typically involves the alkylation of amphetamine with ethyl iodide. The reaction is carried out in the presence of a base such as sodium or potassium hydroxide . The general reaction scheme is as follows:

    Starting Material: Amphetamine

    Reagent: Ethyl iodide

    Base: Sodium or potassium hydroxide

    Solvent: Anhydrous ethanol or another suitable solvent

The reaction mixture is heated under reflux conditions for several hours, followed by purification through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of Etilamfetamine, ®- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically purified using advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Etilamfetamine, ®- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert Etilamfetamine, ®- to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amphetamines with different functional groups.

Comparison with Similar Compounds

    Amphetamine: A stimulant with a similar structure but with a methyl group instead of an ethyl group.

    Methamphetamine: A more potent stimulant with a methyl group on the nitrogen atom.

    Fenfluramine: A stimulant with a different substitution pattern on the phenethylamine backbone.

    Isopropylamphetamine: A stimulant with an isopropyl group instead of an ethyl group.

Uniqueness: Etilamfetamine, ®- is unique due to its ethyl substitution, which results in a different pharmacokinetic profile compared to other amphetamines . It is less potent than methamphetamine and amphetamine, making it less likely to be abused . its stimulant effects are still significant enough to warrant its classification as a controlled substance .

Properties

CAS No.

33817-12-8

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(2R)-N-ethyl-1-phenylpropan-2-amine

InChI

InChI=1S/C11H17N/c1-3-12-10(2)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-/m1/s1

InChI Key

YAGBSNMZQKEFCO-SNVBAGLBSA-N

Isomeric SMILES

CCN[C@H](C)CC1=CC=CC=C1

Canonical SMILES

CCNC(C)CC1=CC=CC=C1

Origin of Product

United States

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